2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester
Overview
Description
2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester is a chemical compound with the molecular formula C19H18N2O4. It is known for its unique structure, which combines a pyridine ring with an indole moiety, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester typically involves the esterification of 2,5-pyridinedicarboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The indole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of oncology.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2,5-Pyridinedicarboxylic acid, diethyl ester: Lacks the indole moiety, making it less complex.
3-(1H-Indol-4-yl)-2,5-pyridinedicarboxylic acid: Similar structure but different functional groups.
Uniqueness
The presence of both the pyridine and indole rings in 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester makes it unique compared to other similar compounds.
Properties
IUPAC Name |
diethyl 3-(1H-indol-4-yl)pyridine-2,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-18(22)12-10-15(17(21-11-12)19(23)25-4-2)13-6-5-7-16-14(13)8-9-20-16/h5-11,20H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOVPRFIXQVFAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)C(=O)OCC)C2=C3C=CNC3=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458149 | |
Record name | 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
653573-24-1 | |
Record name | 2,5-Pyridinedicarboxylic acid, 3-(1H-indol-4-yl)-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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